molecular formula C8H3F2NO2 B1591308 4,7-Difluoroindoline-2,3-dione CAS No. 749240-52-6

4,7-Difluoroindoline-2,3-dione

Cat. No. B1591308
M. Wt: 183.11 g/mol
InChI Key: ZHGOEPJMKPVIRT-UHFFFAOYSA-N
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Description

4,7-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da .


Synthesis Analysis

The synthesis of 4,7-Difluoroindoline-2,3-dione involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for approximately 2 hours . This is followed by a reaction with hydrogen chloride in water at 0℃ .


Molecular Structure Analysis

The molecular structure of 4,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure does not have any freely rotating bonds .


Physical And Chemical Properties Analysis

4,7-Difluoroindoline-2,3-dione has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 37.4±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound also has a polarizability of 14.8±0.5 10-24 cm3 and a surface tension of 48.3±3.0 dyne/cm . Its molar volume is 116.0±3.0 cm3 .

Scientific Research Applications

Application 1: Eradication of Bacterial Persister Cells and Biofilms

  • Summary of the Application : 4,7-Difluoroindoline-2,3-dione is a type of halogenated indole that has been studied for its ability to eradicate bacterial persister cells and biofilms . These are metabolically dormant cells that are highly tolerant to traditional antibiotics and represent a major drug resistance mechanism .
  • Methods of Application or Experimental Procedures : In the study, 36 diverse indole derivatives were investigated with the aim of identifying novel compounds that inhibit persisters and biofilm formation by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . The halogenated indoles were found to be effective in eradicating persister formation by these bacteria .
  • Results or Outcomes : The results demonstrated that halogenated indoles, including 4,7-Difluoroindoline-2,3-dione, are potentially useful for controlling bacterial antibiotic resistance . Specifically, 5-iodoindole and other halogenated indoles, including 4-fluoroindole, 7-chloroindole, and 7-bromoindole, eradicated persister formation by E. coli and S. aureus .

Application 2: Synthesis of Antitumor Agents

  • Summary of the Application : 4,7-Difluoroindoline-2,3-dione has been used in the synthesis of potential antitumor agents . Specifically, it was used to prepare a compound known as (RS)-6,7–Difluoro-3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one .
  • Methods of Application or Experimental Procedures : The preparation of this compound was performed using 4,7-difluoroindoline-2,3-dione and 4-methoxyphenylmagnesium bromide . The specific experimental procedures and technical details were not provided in the source.

Application 3: Fluorinated Building Blocks

  • Summary of the Application : 4,7-Difluoroindoline-2,3-dione is used as a fluorinated building block in organic synthesis . Fluorinated compounds are of interest in the field of drug discovery due to their unique properties, such as increased lipophilicity and metabolic stability .

Safety And Hazards

The safety data sheet for 4,7-Difluoroindoline-2,3-dione indicates that it is harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . The compound should be stored in a sealed container in a dry room at room temperature .

properties

IUPAC Name

4,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGOEPJMKPVIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588633
Record name 4,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Difluoroindoline-2,3-dione

CAS RN

749240-52-6
Record name 4,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Qiu, X Wang, N Zhao, S Xu, Z An… - The Journal of …, 2014 - ACS Publications
A newly developed reductive ring closure methodology to heteroacenes bearing a dihydropyrrolo[3,2-b]pyrrole core was systematically studied for its scope and limitation. The …
Number of citations: 32 pubs.acs.org
JG Kettle, SK Bagal, S Bickerton… - Journal of Medicinal …, 2022 - ACS Publications
KRAS is an archetypal high-value intractable oncology drug target. The glycine to cysteine mutation at codon 12 represents an Achilles heel that has now rendered this important …
Number of citations: 25 pubs.acs.org
PN Tosso, Y Kong, L Scher, R Cummins… - Journal of Medicinal …, 2014 - ACS Publications
EWS-FLI1 is an oncogenic fusion protein implicated in the development of Ewing’s sarcoma family tumors (ESFT). Using our previously reported lead compound 2 (YK-4-279), we …
Number of citations: 21 pubs.acs.org
PN Tosso - 2014 - search.proquest.com
Ewing's sarcoma (ES) consists of highly malignant tumors of the bone and soft tissues. Ninety-five percent of ES cases contain a balanced t (11; 22)(q24; q12) translocation, combining …
Number of citations: 2 search.proquest.com

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